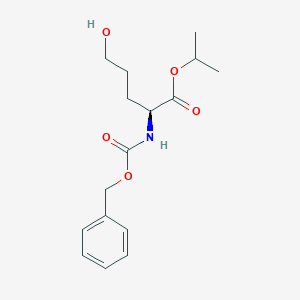
1,4-Naphthalenedione, 2-(methylamino)-
Übersicht
Beschreibung
“1,4-Naphthalenedione, 2-(methylamino)-” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of 1,4-Naphthalenedione, which is also known as 1,4-Naphthoquinone, α-Naphthoquinone, p-Naphthoquinone, 1,4-Dihydro-1,4-diketonaphthalene, 1,4-Naphthylquinone, 1,4-Naphthaquinone, USAF CY-10, 1,4-Naftochinon, Rcra waste number U166, NSC 9583, and Naphthoquinone .
Molecular Structure Analysis
The molecular structure of “1,4-Naphthalenedione, 2-(methylamino)-” can be analyzed using various techniques such as 2D Mol file or 3D SD file . These techniques allow for a detailed view of the compound’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Naphthalenedione, 2-(methylamino)-” include a molecular weight of 187.19 . More detailed properties might be available in specialized databases or literature.Wissenschaftliche Forschungsanwendungen
Chemosensors for Metal Ions
Research has demonstrated the utility of naphthoquinone derivatives as chemosensors, particularly for detecting transition metal ions. For instance, the derivatives have shown remarkable selectivity towards Cu2+ ions, exhibiting a significant color change upon complexation, which can be utilized for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Organic Synthesis and Heterocyclic Chemistry
N-Methylated 1,8-Diaminonaphthalenes have been utilized in synthesizing various heterocyclic and proton sponge structures through reactions with α,ω-Dihalogenoalkanes. These compounds have potential applications in material science, serving as building blocks for more complex chemical entities (Ozeryanskii et al., 2020).
Fluorescence Emission Selectivity
Studies on pyridine tethered 1,4-naphthoquinone derivatives have revealed their potential in selective fluorescence emission, particularly with Mn2+ and Cd2+ ions. This selectivity could be harnessed in designing optical sensors for specific metal ions, contributing to advancements in sensing technologies and environmental monitoring (Jali et al., 2013).
Advanced Material Development
The synthesis of novel polyamides incorporating the naphthalene-ring has shown promising solubility and thermal stability. These materials could have applications in the development of high-performance polymers for industrial and technological uses, where material stability under heat is crucial (Mehdipour‐Ataei et al., 2005).
Antimicrobial Studies
Compounds derived from 1,4-Naphthalenedione have exhibited significant antimicrobial activities. For instance, studies have shown the bactericidal and virucidal effects of singlet oxygen generated by naphthalene endoperoxides, highlighting their potential use in developing new antimicrobial agents (Pellieux et al., 2000).
Photovoltaic Applications
Thionaphthoquinone derivatives have been investigated as photosensitizers in dye-sensitized solar cells (DSSCs), showing how structural modifications can affect charge transport and photovoltaic performance. This research opens avenues for the design of more efficient solar energy conversion devices (Mahadik et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(methylamino)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWFXZPGPSWQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162654 | |
| Record name | 1,4-Naphthalenedione, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Naphthalenedione, 2-(methylamino)- | |
CAS RN |
14423-00-8 | |
| Record name | 2-(Methylamino)-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14423-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthalenedione, 2-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014423008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)







